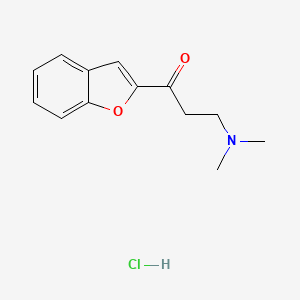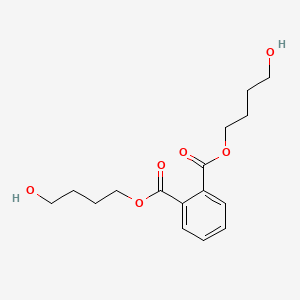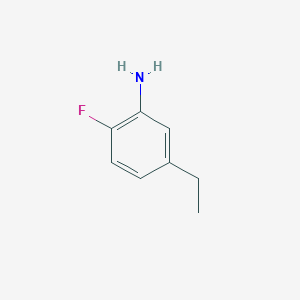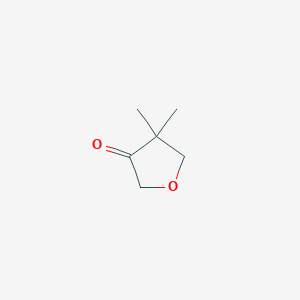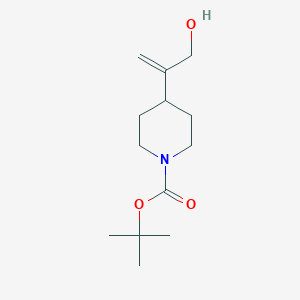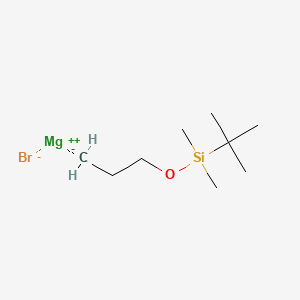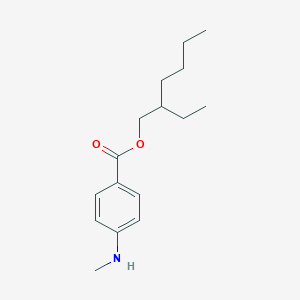
2-Isocyanato-2-methylbutane
説明
2-Isocyanato-2-methylbutane, also known as tert-pentyl isocyanide, is a chemical compound with the molecular formula C6H11NO . It has a molecular weight of 113.16 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11NO/c1-4-6(2,3)7-5-8/h4H2,1-3H3 . This indicates that the molecule consists of a butane backbone with an isocyanate functional group attached to the second carbon atom .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .科学的研究の応用
Biofuel Production:
- 2-Isocyanato-2-methylbutane, also known as 2-methylpropene or isobutylene, can be synthesized from bio-based sources like fermented isobutanol. This process involves catalytic dehydration over alumina catalysts, offering a sustainable pathway for producing biofuels and other chemicals (Taylor, Jenni, & Peters, 2010).
Chemical Analysis and Environmental Studies:
- In environmental research, particularly in studying secondary organic aerosol formation, this compound derivatives, like 2-methyltetrols, are observed as products of isoprene photooxidation. This process is essential for understanding atmospheric chemistry and pollution (Szmigielski et al., 2010).
Energy and Thermodynamics Research:
- Studies on the vapor heat capacity and thermodynamics of 2-methylbutane provide insights into the rotational isomerism and thermodynamic functions of similar compounds. This knowledge is crucial in fields like material science and chemical engineering (Scott, Mccullough, Williamson, & Waddington, 1951).
Combustion and Engine Research:
- Methylbutanol (2-methyl-1-butanol) research, closely related to this compound, provides valuable data for alternative fuels or blending components for combustion engines. This includes understanding ignition delay times and combustion characteristics, which are vital for developing more efficient and cleaner engines (Park et al., 2015).
Biotechnological Applications:
- In biotechnology, isobutene (2-methylpropene) shows potential for bio-based production, replacing petrochemical production. Studies focus on fermentative routes from sugars, utilizing metabolic engineering for economically viable yields. This has significant implications for sustainable chemical production (van Leeuwen et al., 2012).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- NMR spectroscopy has been used to study halogenated methylbutanes, which includes compounds like this compound. This research aids in understanding barriers to internal rotation in molecules, which is important in fields like drug design and material science (Roberts, Hawkins, Bremser, & Borčić, 1971).
Safety and Hazards
2-Isocyanato-2-methylbutane is classified as a dangerous substance. It has been assigned several hazard statements, including H226 (flammable liquid and vapor), H301 (toxic if swallowed), H311 (toxic in contact with skin), H315 (causes skin irritation), H318 (causes serious eye damage), H331 (toxic if inhaled), H334 (may cause allergy or asthma symptoms or breathing difficulties if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
特性
IUPAC Name |
2-isocyanato-2-methylbutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-4-6(2,3)7-5-8/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCXPTOMXXOPLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564202 | |
| Record name | 2-Isocyanato-2-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1612-71-1 | |
| Record name | Butane, 2-isocyanato-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1612-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isocyanato-2-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




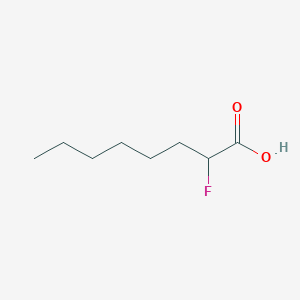
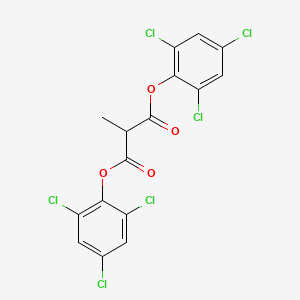
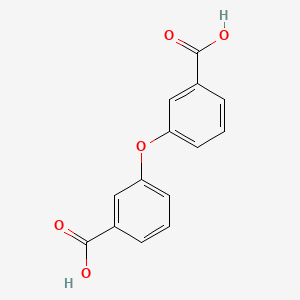

![5-[4-(Dimethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3048143.png)
